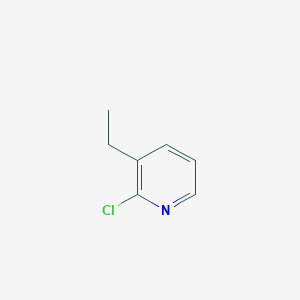

2-Chloro-3-ethylpyridine

説明

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are fundamental building blocks in organic synthesis. nih.gov The presence of a halogen atom on the pyridine ring significantly influences its chemical reactivity, providing a handle for various chemical transformations. nih.gov The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing halogen, makes it susceptible to nucleophilic substitution reactions. nih.govnih.gov

The position of the halogen and other substituents on the pyridine ring dictates the regioselectivity of these reactions. nih.govacs.org For instance, the halogenation of pyridines can be challenging and often requires specific reagents and conditions to achieve the desired isomer. nih.govacs.org Strategies for selective halogenation include using pyridine N-oxides or employing designed phosphine (B1218219) reagents. nih.govacs.org The development of methods for the regioselective functionalization of pyridines, including halogenation, is an active area of research. mountainscholar.org

Significance in Heterocyclic Compound Synthesis

2-Chloro-3-ethylpyridine serves as a crucial precursor in the synthesis of more complex heterocyclic compounds. chemimpex.combiomall.in The chlorine atom at the 2-position is a versatile functional group that can be readily displaced by a variety of nucleophiles, enabling the introduction of different functionalities. This reactivity is central to its utility in building diverse molecular architectures.

One notable application is in the synthesis of fused heterocyclic systems. For example, it has been used in the preparation of pyrido[2,3-d]pyrimidinone derivatives through a two-step sequence involving reaction with alkyl isothiocyanates followed by cyclization with isocyanates. clockss.org Furthermore, the ethyl group at the 3-position can also be chemically modified, adding to the compound's synthetic versatility. A patented method describes the one-step oxidation of this compound to 2-chloronicotinic acid, a valuable intermediate in its own right. google.com

Overview of Research Trajectories

Research involving this compound is primarily directed towards its application as a key intermediate in the synthesis of agrochemicals and pharmaceuticals. chemimpex.comdataintelo.com The pyridine scaffold is a prevalent structural motif in many biologically active compounds. mountainscholar.orgresearchgate.net

In the agrochemical sector, derivatives of this compound are explored for their potential as herbicides and fungicides. chemimpex.comagropages.com The demand for new and more effective crop protection agents drives the synthesis of novel compounds derived from this intermediate. agropages.comnih.gov For instance, 2-chloro-3-substituted pyridines are precursors to several commercial agrochemicals. agropages.com

In medicinal chemistry, the focus is on synthesizing novel drug candidates. chemimpex.comalfa-chemical.com The structural framework of this compound is incorporated into molecules designed to interact with specific biological targets. smolecule.com While specific therapeutic applications of direct derivatives are part of ongoing research, the broader class of chloropyridines serves as intermediates for various pharmaceuticals. chemimpex.compatsnap.com

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 96440-05-0 | chemicalbook.com |

| Molecular Formula | C7H8ClN | echemi.com |

| Molecular Weight | 141.60 g/mol | echemi.com |

| Appearance | Clear, colorless to yellow liquid | biomall.in |

| Boiling Point | 192-193 °C/751 mmHg (for 2-chloro-3-methylpyridine) | chemicalbook.com |

| Density | 1.111±0.06 g/cm3 (Predicted) | echemi.com |

Synthesis Methods

A common industrial method for preparing 2-chloro-3-substituted pyridines involves the site-specific chlorination of the corresponding 3-substituted pyridine. chemicalbook.comgoogle.com This often proceeds via the formation of a pyridine N-oxide, followed by chlorination, which can yield a mixture of isomers. chemicalbook.com

A specific laboratory synthesis for this compound starts from 2-amino-3-ethylpyridine. chemicalbook.com This is achieved by reacting 2-amino-3-ethylpyridine with concentrated hydrochloric acid, followed by treatment with thionyl chloride and nitric acid at low temperatures. chemicalbook.com This method has been reported to produce this compound in high yield and purity. chemicalbook.com

Another synthetic approach involves the hydrodechlorination of a mixture of 2-chloro-5-methylpyridine (B98176) and 2-chloro-3-methylpyridine (B94477) using a Pd/C catalyst. This selectively converts the 2-chloro-5-methylpyridine to 3-picoline, allowing for the separation of 2-chloro-3-methylpyridine through distillation. google.com

Structure

3D Structure

特性

IUPAC Name |

2-chloro-3-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWTXYCFRFIOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40539546 | |

| Record name | 2-Chloro-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96440-05-0 | |

| Record name | 2-Chloro-3-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40539546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Ethylpyridine

Classical Synthetic Routes

Traditional methods for synthesizing 2-Chloro-3-ethylpyridine often rely on foundational reactions in heterocyclic chemistry, such as the modification of pre-existing pyridine (B92270) rings.

A primary and effective method for the synthesis of this compound is through the deaminative chlorination of 3-Ethyl-2-aminopyridine, a reaction analogous to the Sandmeyer reaction. This process involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by a chloride ion.

A specific protocol involves treating 3-Ethyl-2-aminopyridine with a mixture of strong acids and chlorinating agents. In a documented procedure, 61 grams of 2-amino-3-ethylpyridine is added to 100 grams of concentrated hydrochloric acid, followed by saturation with hydrogen chloride gas. chemicalbook.com The reaction mixture is cooled to between 0 and 5°C, and then 179 grams of thionyl chloride and 75 grams of 63% nitric acid are added. This process yields this compound with a high reported yield and purity. chemicalbook.com

Reaction Data for Synthesis from 3-Ethyl-2-aminopyridine

| Reactant | Quantity | Role |

|---|---|---|

| 3-Ethyl-2-aminopyridine | 61 g | Starting Material |

| Concentrated Hydrochloric Acid | 100 g | Solvent / Reagent |

| Hydrogen Chloride (gas) | To saturation | Reagent |

| Thionyl Chloride | 179 g | Chlorinating Agent |

| 63% Nitric Acid | 75 g | Diazotizing Agent |

| Product | Yield | Purity |

| This compound | 88% | 99% |

The direct chlorination of the pyridine ring in 3-alkylpyridine analogues presents a more challenging classical route. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution reactions, which often require harsh conditions and can result in a mixture of products. chemrxiv.org

For instance, a method for the halogenation of 3-methylpyridine (B133936), an analogue of 3-ethylpyridine (B110496), involves reacting it with gaseous chlorine in a solution of substantially anhydrous liquid hydrogen fluoride (B91410) within a pressure vessel. This reaction is typically conducted at elevated temperatures and pressures to facilitate the chlorination of the pyridine nucleus. google.com

General Conditions for Direct Chlorination of 3-Methylpyridine

| Parameter | Condition |

|---|---|

| Reactants | 3-Methylpyridine, Gaseous Chlorine, Hydrogen Fluoride |

| Temperature | 50°C to 300°C (100°C to 250°C preferred) |

| Pressure | At least 2 bar gauge pressure (e.g., 2 to 30 bar) |

| Duration | At least 1 hour (e.g., 2 to 20 hours) |

Modern and Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more sophisticated and targeted methods for the preparation of halogenated pyridines.

The use of ozone in the direct synthesis of this compound is not a widely documented pathway in available literature. Ozone is a powerful oxidizing agent, and its application is more commonly seen in the transformation of alkylpyridines rather than their formation. For example, a patented method describes the oxidation of 2-chloro-3-alkyl pyridine, using it as a starting material, into 2-chloronicotinic acid by bubbling ozone through the reaction mixture in the presence of a catalyst. google.com This indicates the reactivity of the ethyl group towards oxidation but does not represent a synthetic route to the title compound using ozone.

A strategic modern approach involves the synthesis of a polychlorinated precursor followed by selective reductive dechlorination. This multi-step process allows for greater control over the final substitution pattern. The synthesis could hypothetically proceed as follows:

Synthesis of a Polychlorinated Precursor: A suitable 3-ethylpyridine derivative is first subjected to exhaustive chlorination to produce a polychlorinated intermediate, such as 2,6-dichloro-3-ethylpyridine.

Selective Reductive Dechlorination: The polychlorinated intermediate then undergoes selective catalytic hydrogenation to remove specific chlorine atoms. The chlorine atom at the 6-position is often more susceptible to removal than the one at the 2-position. This strategy has been successfully applied in the synthesis of 2,3-dichloropyridine (B146566) from 2,3,6-trichloropyridine (B1294687) using a palladium-carbon (Pd/C) catalyst. cabidigitallibrary.org By controlling reaction conditions, one chlorine atom can be selectively removed, yielding the desired this compound.

Hypothetical Reductive Dechlorination Pathway

| Step | Description | Key Reagents/Catalysts |

|---|---|---|

| 1 | Chlorination | Cl₂, High Temperature/Pressure |

| 2 | Selective Dechlorination | H₂, Pd/C Catalyst, Acid-binding agent |

Overcoming the challenge of regioselectivity in pyridine halogenation is a key focus of modern synthetic research. One innovative strategy involves temporarily modifying the pyridine ring to alter its electronic properties.

A notable example is a "ring-opening, halogenation, ring-closing" sequence. chemrxiv.orgnih.gov In this method, the pyridine ring is first converted into an electron-rich azatriene intermediate, known as a Zincke imine. chemrxiv.orgnih.gov This transformation makes the molecule susceptible to regioselective electrophilic halogenation at the 3-position under mild conditions using reagents like N-chlorosuccinimide (NCS). orgsyn.org Following halogenation, the ring is closed to regenerate the aromatic pyridine nucleus, now containing a chlorine atom at the desired position. This approach allows for precise, site-specific chlorination that is difficult to achieve with classical methods. nih.govorgsyn.org

Another modern approach involves the use of specially designed phosphine (B1218219) reagents that can be installed at a specific position on the pyridine ring, acting as a leaving group that is subsequently displaced by a halide. nih.gov These techniques represent the frontier of pyridine functionalization, offering high selectivity and compatibility with complex molecules.

Positional Selectivity in Pyridine Synthesis

The synthesis of substituted pyridines, such as this compound, presents a significant challenge in controlling the position of the incoming substituents on the aromatic ring. The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nitrogen atom, dictate the preferred sites for electrophilic and nucleophilic attack. This section will delve into the factors governing positional selectivity in the synthesis of this compound.

Direct electrophilic chlorination of 3-ethylpyridine is generally not a favored synthetic route due to the potential for the formation of a mixture of isomers. The ethyl group at the 3-position is an ortho-, para-directing group, which would favor substitution at the 2, 4, and 6 positions. However, the pyridine nitrogen is a deactivating group, making electrophilic substitution reactions difficult.

To overcome the deactivation of the pyridine ring and to control the position of substitution, the synthesis is often carried out via a pyridine N-oxide intermediate. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation and chlorination can then yield the desired chloropyridine. However, even with this approach, the reaction of a 3-substituted pyridine N-oxide can still result in a mixture of 2-chloro-3-substituted and 2-chloro-5-substituted pyridines.

A highly effective strategy to achieve positional selectivity in the synthesis of this compound is through the use of a directing group. The synthesis starting from 2-amino-3-ethylpyridine exemplifies this approach. The amino group at the 2-position serves as a synthetic handle that allows for the specific introduction of a chlorine atom at that exact location.

This is typically achieved through a Sandmeyer reaction or a related diazotization-substitution sequence. nih.govresearchgate.netgoogle.com In this process, the amino group is converted into a diazonium salt, which is then displaced by a chloride ion, often with the aid of a copper(I) catalyst. This method is highly regioselective because the position of the chlorine atom is predetermined by the initial position of the amino group. This circumvents the issue of isomer formation that can occur with direct chlorination methods. The high yield and purity of this compound obtained from 2-amino-3-ethylpyridine underscores the importance of this strategy for ensuring positional selectivity in pyridine synthesis. chemicalbook.com

Reactivity and Reaction Mechanisms of 2 Chloro 3 Ethylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for 2-Chloro-3-ethylpyridine. In these reactions, a nucleophile replaces the chlorine atom on the pyridine (B92270) ring. The mechanism is distinct from SN1 and SN2 reactions and proceeds through a two-step addition-elimination process. nih.gov The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.gov Aromaticity is temporarily disrupted in this step. youtube.com In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored. youtube.com

Kinetic studies of SNAr reactions on halopyridine systems provide insight into the reaction mechanism and the factors influencing reaction rates. For many activated aryl halides, the rate-determining step is the initial addition of the nucleophile to form the Meisenheimer complex. nih.gov This is often evidenced by the "element effect," where the leaving group reactivity order is F > Cl ≈ Br > I. nih.gov This order is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In studies involving 2-substituted N-methylpyridinium ions reacting with piperidine (B6355638), the reactions were found to be first-order in the substrate and second-order in the amine. nih.gov This suggests a mechanism where one molecule of piperidine acts as the nucleophile and a second facilitates the deprotonation of the addition intermediate in the rate-controlling step. nih.gov The observed reactivity order in this specific system was 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the typical element effect, highlighting the complexity of these reactions and the influence of the substrate and reaction conditions on the mechanism. nih.gov

Data adapted from kinetic studies on N-methylpyridinium substrates, which serve as models for pyridine systems. nih.gov

The reaction of this compound with various nucleophiles is a key aspect of its synthetic utility. The nature of the nucleophile significantly impacts the reaction conditions and outcomes.

Amines : Amines are effective nucleophiles for SNAr reactions with chloropyridines. youtube.com Primary and secondary amines can displace the chloride to form 2-amino-3-ethylpyridine derivatives. msu.edumsu.edu These reactions are often carried out at elevated temperatures to overcome the energy barrier associated with the disruption of aromaticity. youtube.com The nitrogen atom of the amine attacks the C2 position, leading to the formation of the corresponding substituted aminopyridine. youtube.com

Alcohols : Alcohols are generally weaker nucleophiles than amines and often require more stringent conditions to react with 2-chloropyridines. The reaction typically requires a strong base to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The resulting alkoxide can then displace the chloride to yield 2-alkoxy-3-ethylpyridine ethers. The conversion of an alcohol's hydroxyl group into a better leaving group is a common strategy in reactions like dehydration or conversion to alkyl halides. libretexts.org

Thiols : Thiols are strong nucleophiles and react readily with electrophiles. researchgate.net In the context of SNAr, thiols can be deprotonated by a base to form highly nucleophilic thiolate anions. These anions can efficiently displace the chloride from this compound to form 2-thioether derivatives. Thiophenols also participate in these reactions, yielding aryl thioethers. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the functionalization of heteroaromatic compounds like this compound. These methods allow for the formation of C-C and C-heteroatom bonds under conditions often milder than classical methods. nrochemistry.comwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for substrates like this compound, where classical SNAr reactions might be sluggish or require harsh conditions. acsgcipr.org

The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, often a bulky, electron-rich phosphine (B1218219), is crucial for the reaction's efficiency. acsgcipr.orgtcichemicals.com Bidentate phosphine ligands, for example, can accelerate the reaction by preventing the formation of inactive palladium dimers. wikipedia.org

Table 2: Example Conditions for Buchwald-Hartwig Amination of an Aryl Chloride

| Component | Role | Example Reagent | Molar Ratio/Concentration |

|---|---|---|---|

| Aryl Halide | Substrate | 4-Chlorotoluene | 1.0 equiv. |

| Amine | Nucleophile | Morpholine | 1.5 equiv. |

| Palladium Source | Catalyst Precursor | Pd(dba)₂ | 1.5 mol% |

| Ligand | Catalyst Component | XPhos | 3.0 mol% |

| Base | Activator | Sodium tert-butoxide | 2.0 equiv. |

| Solvent | Medium | Toluene | - |

This table represents a general procedure and conditions may vary for this compound. tcichemicals.com

The nitrogen atom in the pyridine ring can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. eurekaselect.comsci-hub.se This chelation-assisted strategy allows for the regioselective activation of otherwise unreactive C-H bonds. rsc.org For pyridine derivatives, this often directs functionalization to a specific position, such as the ortho-position of a 2-aryl substituent. sci-hub.se

However, the strong coordinating ability of the pyridine nitrogen can also hinder C-H activation on the pyridine ring itself. eurekaselect.com Strategies to overcome this include the temporary blocking of the nitrogen atom, for example, by converting it to a pyridine N-oxide, which alters the electronic properties and steric environment of the ring. slideshare.net Another approach involves using a Lewis acid that coordinates to the pyridine nitrogen, which can reduce catalyst deactivation and facilitate functionalization at the C3 or C4 positions by increasing the acidity of the corresponding C-H bonds. nih.govbeilstein-journals.org These methods provide pathways to introduce aryl or alkyl groups at positions not readily accessible through other means. nih.govnih.gov

Photochemical methods offer an alternative pathway for forming new bonds under mild conditions. Photo-induced phosphinylation involves the reaction of a substrate with a phosphorus-containing reagent under irradiation. While direct photo-induced phosphinylation of this compound is not extensively detailed, related photochemical transformations provide a basis for this reactivity.

For instance, the direct photochemical arylation of white phosphorus (P₄) with aryl chlorides can be achieved using a strong organic photoreductant and UV light. nih.gov This process involves the light-induced reduction of the aryl chloride to generate an aryl radical, which is then trapped by P₄ to form new P-C bonds, ultimately leading to arylphosphines and phosphonium (B103445) salts. nih.gov This type of radical-mediated reaction demonstrates the feasibility of using light to activate C-Cl bonds in compounds like this compound for the formation of carbon-phosphorus bonds. The reactivity of halopyridines in non-photochemical reactions with elemental phosphorus to form compounds like tri(2-pyridyl)phosphine has also been studied, suggesting the inherent susceptibility of the C-Cl bond to react with phosphorus nucleophiles. researchgate.net

Oxidation Reactions

Oxidation reactions of this compound can target either the ethyl side chain or the nitrogen atom of the pyridine ring, leading to the formation of valuable chemical intermediates.

The ethyl group at the 3-position of this compound can be oxidized to a carboxyl group, yielding 2-chloronicotinic acid. This transformation is significant as 2-chloronicotinic acid is a key intermediate in the synthesis of various herbicides and pharmaceuticals. chemicalbook.comwikipedia.orgresearchgate.net

A one-step oxidation method utilizes ozone as the oxidizing agent in the presence of an acetate (B1210297) catalyst. google.com In this process, this compound is treated with ozone at temperatures ranging from 20-100°C. The reaction can be carried out in various solvents, including glacial acetic acid or dilute hydrochloric acid, with catalysts such as sodium acetate or manganese acetate. google.com This method is presented as a more environmentally friendly alternative to traditional oxidation processes that often require harsh conditions, such as using a mixture of sulfuric acid and nitric acid at high temperatures (190-210°C), which can be hazardous and produce significant waste. google.compatsnap.com

The reaction with ozone provides high yields of 2-chloronicotinic acid, as detailed in the following examples. google.com

Table 1: Examples of Ozone Oxidation of this compound

| Starting Material (mol) | Solvent | Catalyst (mol) | Ozone (mol) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| This compound (0.2) | Glacial acetic acid | Sodium acetate (0.01) | 0.4 | 50 | 90 |

| This compound (0.2) | Dilute hydrochloric acid | Manganese acetate (0.01) | 0.6 | 100 | 90 |

Data sourced from patent CN103848783A google.com

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid, peracetic acid, or m-chloroperoxybenzoic acid (m-CPBA). dcu.iearkat-usa.org The formation of the N-oxide is a crucial step as it significantly alters the reactivity of the pyridine ring. thieme-connect.de

The N-O moiety in the resulting pyridine N-oxide is a unique functional group that can act as an electron donor. arkat-usa.org The N-oxide can undergo several subsequent transformations:

Deoxygenation: The oxygen atom can be removed to regenerate the parent pyridine. This reaction can be useful if the N-oxide is used as a temporary protecting group. arkat-usa.org

Rearrangement and Substitution: Pyridine N-oxides can be converted into other substituted pyridines. A common and synthetically important transformation is the reaction with chlorinating agents like phosphorus oxychloride (POCl₃). patsnap.comprepchem.comgoogle.com This reaction is a key method for introducing chlorine atoms at the 2-position of the pyridine ring. For example, nicotinic acid can first be oxidized to nicotinic acid N-oxide and then treated with POCl₃ to yield 2-chloronicotinic acid. chemicalbook.comprepchem.com This highlights how N-oxidation activates the ring for nucleophilic substitution, a reaction that is difficult to achieve on the parent pyridine. While this example starts from nicotinic acid, the principle applies to the transformations of pyridine N-oxides in general.

Activation of Adjacent Groups: The N-oxide group can influence the reactivity of adjacent substituents, facilitating various chemical modifications.

Radical-Chain Reactions for C-H Chlorination

The ethyl group of this compound is susceptible to chlorination via a free-radical chain reaction. google.com This type of reaction allows for the substitution of hydrogen atoms on the alkyl side chain with chlorine atoms and is typically initiated by UV light or heat. wikipedia.orgmasterorganicchemistry.com The mechanism proceeds through three main stages: initiation, propagation, and termination. libretexts.orglibretexts.orgupenn.edu

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step requires an input of energy, usually from UV light. libretexts.orgupenn.edu

Propagation: This is a two-step cycle that forms the "chain" part of the reaction.

A chlorine radical abstracts a hydrogen atom from the ethyl group of this compound, forming a molecule of hydrogen chloride (HCl) and an ethylpyridine radical. upenn.edu Research indicates that for alkyl groups with more than one carbon, hydrogen atoms on the alpha-carbon (the carbon attached to the pyridine ring) are replaced preferentially. google.com

The newly formed ethylpyridine radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form a chloro-substituted product (e.g., 2-chloro-3-(1-chloroethyl)pyridine) and a new chlorine radical. upenn.edu This new chlorine radical can then participate in another propagation cycle.

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org This can happen through the combination of two chlorine radicals, a chlorine radical and an ethylpyridine radical, or two ethylpyridine radicals. wikipedia.org

While radical chlorination is a powerful tool, it can be difficult to control and may lead to a mixture of mono-, di-, and higher chlorinated products on the side chain. google.comscientificupdate.com The reaction is generally less selective than radical bromination. youtube.com

Derivatization and Functionalization Strategies

Synthesis of Substituted Pyridine (B92270) Analogues

The derivatization of 2-chloro-3-ethylpyridine into other substituted pyridines is primarily achieved by targeting the carbon-chlorine bond. This bond can be subjected to various substitution and coupling reactions to introduce new functional groups onto the pyridine core.

Boronic acids and their corresponding esters are highly valuable intermediates in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. The introduction of a boronic acid group onto the this compound scaffold can be accomplished through a two-step process involving the formation of an organometallic intermediate followed by reaction with a borate (B1201080) ester.

A common method involves the reaction of a Grignard reagent with a boron-containing substrate like pinacolborane or trialkyl borates. google.com The process begins with the formation of a Grignard reagent from an aryl or heteroaryl halide. This intermediate is then reacted with a boronic ester, which is subsequently hydrolyzed to yield the final boronic acid compound. google.com For this compound, this would typically involve converting the chloro-substituent into a more reactive organometallic species, which can then be trapped with an electrophilic boron source.

Table 1: General Strategy for Boronic Acid Synthesis

| Step | Description | Reactants | Reagents | Product |

|---|---|---|---|---|

| 1 | Formation of Organometallic Intermediate | This compound | Magnesium (for Grignard) or Butyllithium (for organolithium) | 3-Ethylpyridyl-2-magnesium chloride or 3-Ethyl-2-lithiopyridine |

| 2 | Borylation | Organometallic intermediate | Triisopropyl borate or Pinacolborane | Boronic ester intermediate |

This transformation provides a gateway to a wide array of 2-arylpyridines through subsequent palladium-catalyzed cross-coupling reactions. nih.gov

The replacement of the chlorine atom in this compound with an amino group is a key transformation for creating precursors to various bioactive molecules. This nucleophilic aromatic substitution (SNAr) reaction can be challenging for 2-halopyridines because the pyridine ring is less activating towards substitution compared to other heteroaromatic systems like pyrimidines. researchgate.net

However, several methods have been developed to facilitate this C-N bond formation. These reactions are often carried out using transition metal catalysts, such as palladium complexes, or under forcing conditions like elevated pressure. scielo.br A more recent approach involves a catalyst-free method where a chloropyridine is reacted with a simple amide under reflux conditions to yield the corresponding aminopyridine. scielo.br This method avoids the use of transition metals or microwave irradiation, offering a simpler and more practical synthetic route. scielo.br

Table 2: Amination Reaction Approaches

| Method | Catalyst/Conditions | Amine Source | General Product |

|---|---|---|---|

| Transition Metal-Catalyzed | Palladium complexes (e.g., Pd(dppf)Cl₂) | Primary or secondary amines | N-substituted 3-ethylpyridin-2-amine |

| Catalyst-Free | Refluxing in neat amide | Simple amides (e.g., formamide, acetamide) | N-acylated or free 3-ethylpyridin-2-amine |

The resulting 2-amino-3-ethylpyridine is a valuable building block for synthesizing fused heterocyclic systems.

The introduction of a sulfonyl group, such as a sulfonyl chloride or a sulfonamide, onto the pyridine ring opens up further avenues for derivatization. Pyridine sulfonyl chlorides are precursors to a wide range of sulfonamides, which are a prominent class of compounds in medicinal chemistry.

One established method for synthesizing pyridine-3-sulfonyl chlorides involves the diazotization of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group. researchgate.net Applying this logic, 2-chloro-3-aminopyridine could be converted into 2-chloro-pyridine-3-sulfonyl chloride. crescentchemical.com These sulfonyl chlorides can then be readily converted into various sulfonyl amides by reacting them with primary or secondary amines. researchgate.netmdpi.com

Table 3: Synthesis of Sulfonyl Derivatives

| Starting Material | Reagents | Intermediate/Product |

|---|---|---|

| 2-Chloro-3-aminopyridine | 1. Sodium nitrite, Hydrochloric acid 2. Sulfur dioxide, Copper(I) chloride | 2-Chloro-pyridine-3-sulfonyl chloride |

This sequence allows for the synthesis of a diverse library of sulfonamide derivatives based on the this compound scaffold.

Creation of Complex Heterocyclic Systems

This compound and its immediate derivatives serve as essential precursors for the construction of more complex, fused heterocyclic structures. These multi-ring systems are of significant interest due to their prevalence in pharmacologically active compounds.

Pyridopyrimidines are fused heterocyclic compounds containing both a pyridine and a pyrimidine (B1678525) ring. The pyrido[2,3-d]pyrimidine (B1209978) scaffold, in particular, is found in numerous compounds with diverse biological activities. nih.govijpsjournal.com The synthesis of these systems often begins with a 2-aminopyridine (B139424) derivative.

Starting from this compound, the initial step is its conversion to 2-amino-3-ethylpyridine via an amination reaction (as described in section 4.1.2). This intermediate can then undergo a cyclization reaction with various reagents to form the fused pyrimidine ring. For example, reacting 2-aminopyridines with β-dicarbonyl compounds or their equivalents is a common strategy to construct the pyridopyrimidine core. ijpsjournal.comresearchgate.net

Table 4: General Synthesis of a 3-Ethylpyrido[2,3-d]pyrimidine System

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Amination | This compound, Ammonia source | See Table 2 | 2-Amino-3-ethylpyridine |

This synthetic route provides a flexible method for accessing a variety of substituted pyridopyrimidines. nih.gov

Beyond fused systems, pyridine derivatives can be used as precursors to synthesize molecules containing a separate pyrimidine ring. The synthesis of a pyrimidine ring itself typically involves the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound). bu.edu.eg

A this compound core can be coupled to a pre-formed pyrimidine ring or a precursor that is later cyclized. For instance, if this compound is first converted to its boronic acid derivative (as described in section 4.1.1), it can be coupled with a halogenated pyrimidine using a Suzuki coupling reaction. Alternatively, a precursor to the C-C-C fragment of the pyrimidine ring could be attached to the pyridine, followed by cyclization. The synthesis of 2-chloropyrimidine (B141910) from 2-aminopyrimidine (B69317) is a well-established procedure. orgsyn.orggoogle.com

Table 5: Strategy for Attaching a Pyrimidine Ring to a Pyridine Precursor

| Step | Reaction Type | Pyridine Reactant | Pyrimidine Reactant | Coupling/Reaction Conditions | Product |

|---|---|---|---|---|---|

| 1 | Boronic Acid Synthesis | This compound | N/A | See Table 1 | (3-Ethylpyridin-2-yl)boronic acid |

This modular approach allows for the combination of diverse pyridine and pyrimidine structures, creating a vast chemical space for exploration.

Regioselective Functionalization of the Pyridine Ring

The regioselective functionalization of the this compound ring is a critical aspect of its chemistry, enabling the synthesis of a diverse array of more complex derivatives. The presence of the chloro, ethyl, and nitrogen heteroatom substituents on the pyridine ring introduces a distinct electronic and steric environment, which dictates the position of subsequent chemical modifications. The primary sites for functionalization include the carbon-chlorine bond at the C2 position, and the C-H bonds at the C4, C5, and C6 positions. Key strategies to achieve regioselectivity include directed ortho-metalation, cross-coupling reactions, and nucleophilic aromatic substitution.

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of aromatic and heteroaromatic rings. organic-chemistry.org In this process, a substituent on the ring, known as a Directed Metalation Group (DMG), complexes with an organolithium base, directing deprotonation to the adjacent ortho position. organic-chemistry.orgharvard.edu For pyridine derivatives, a directing group is often required to achieve efficient lithiation and to avoid competitive nucleophilic addition of the organolithium reagent to the C=N bond. uwindsor.cascribd.com

In the context of 2-chloropyridine (B119429), the chlorine atom can act as a DMG, facilitating the deprotonation at the C3 position. rsc.org However, in this compound, the C3 position is already substituted. The combined electronic influence of the C2-chloro and the C3-ethyl groups, along with the ring nitrogen, primarily directs metalation to the C4 position. The use of hindered amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often preferred over alkyllithiums to prevent nucleophilic attack on the pyridine ring. uwindsor.ca The resulting organolithium intermediate at the C4 position can then be quenched with various electrophiles to introduce a wide range of functional groups.

Table 1: Regioselective Functionalization via Directed ortho-Metalation

| Position | Strategy | Typical Reagents | Intermediate | Potential Electrophiles (E+) | Resulting Functional Group |

|---|---|---|---|---|---|

| C4 | Directed ortho-Metalation | LDA or LiTMP in THF, -78 °C | 4-Lithio-2-chloro-3-ethylpyridine | D2O, I2, CO2, RCHO, Me3SiCl | -D, -I, -COOH, -CH(OH)R, -SiMe3 |

Cross-Coupling Reactions at the C2-Position

The chlorine atom at the C2 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This approach is one of the most versatile methods for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings, are widely employed to substitute the chloro group with various organic fragments. libretexts.orgnih.gov

These reactions typically involve an oxidative addition of the C-Cl bond to a low-valent palladium(0) complex, followed by transmetalation with an organometallic nucleophile (e.g., organoboron, organotin, organozinc) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. This strategy allows for the introduction of aryl, heteroaryl, alkyl, vinyl, and alkynyl groups at the C2 position.

Table 2: C2-Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent (R-M) | Typical Catalyst/Ligand | Resulting C2-Substituent (R) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids or Esters | Pd(PPh3)4, Pd(dppf)Cl2 | Aryl, Heteroaryl, Vinyl |

| Stille | Organostannanes (R-SnBu3) | Pd(PPh3)4 | Alkyl, Aryl, Vinyl, Alkynyl |

| Negishi | Organozinc Halides (R-ZnX) | Pd(dppf)Cl2 | Alkyl, Aryl, Vinyl |

| Buchwald-Hartwig Amination | Amines (R2NH) | Pd2(dba)3 / Xantphos | Amino (-NR2) |

| Sonogashira | Terminal Alkynes (R-C≡CH) | PdCl2(PPh3)2 / CuI | Alkynyl (-C≡CR) |

Functionalization at Other Ring Positions

Achieving functionalization at the C5 and C6 positions of this compound is more challenging and often requires multi-step sequences. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, and when it does occur, it typically favors the C3 and C5 positions. Given the existing substitution, harsh conditions would be required for reactions like nitration or halogenation, which may lead to mixtures of products.

A more controlled approach involves an initial halogenation at a specific position, followed by a subsequent functionalization reaction. For instance, it has been shown in related systems that a halogen-metal exchange can be used to generate a reactive nucleophilic site. mdpi.com For example, introducing a bromine or iodine atom at the C5 position via a suitable electrophilic halogenation method would allow for subsequent regioselective metalation or cross-coupling at that site, orthogonal to the reactivity of the C2-chloro group. Research on the functionalization of trihalogenated pyridines has demonstrated that 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) are versatile starting materials for preparing orthogonally functionalized pyridine derivatives, highlighting the potential for sequential, site-selective reactions. mdpi.com

Applications As a Chemical Intermediate in Advanced Synthesis

Precursor in Agrochemical Synthesis

The structural framework of 2-chloro-3-ethylpyridine makes it a relevant precursor in the manufacturing of crop protection agents. Its transformation into key building blocks is central to its application in this field.

Insecticides

While a wide array of chlorinated pyridine (B92270) derivatives are fundamental to the synthesis of modern insecticides, particularly neonicotinoids, specific examples detailing the direct use of this compound as a starting material for commercial insecticides are not extensively documented in scientific literature. The synthesis of prominent insecticides often utilizes related compounds such as 2-chloro-5-methylpyridine (B98176).

Herbicides

This compound is a documented precursor in the synthesis pathway of certain herbicides. Its primary role is as a starting material for the production of 2-chloronicotinic acid, a crucial intermediate for several commercial herbicides. chemicalbook.comgoogle.comchemicalbook.com The synthesis involves the oxidation of the ethyl group at the 3-position of the pyridine ring. A patented method describes the oxidation of this compound using ozone in the presence of an acetate (B1210297) catalyst to produce 2-chloronicotinic acid in high yield. google.com

Once synthesized, 2-chloronicotinic acid is used to produce herbicides such as:

Diflufenican: This herbicide is synthesized from 2-chloronicotinic acid. chemicalbook.comgoogle.comsfdchem.com The process involves the reaction of 2-chloronicotinic acid with other chemical intermediates to form the final active ingredient used for pre- and post-emergence control of broad-leaved weeds in cereal crops. chemicalbook.com

Nicosulfuron: 2-chloronicotinic acid also serves as a key building block for this sulfonylurea herbicide. sfdchem.comgoogle.com Nicosulfuron is widely used for controlling a variety of annual and perennial grasses in corn.

| Precursor | Key Intermediate | Final Agrochemical Product | Agrochemical Class |

|---|---|---|---|

| This compound | 2-Chloronicotinic acid | Diflufenican | Herbicide |

| This compound | 2-Chloronicotinic acid | Nicosulfuron | Herbicide |

Fungicides

The use of pyridine derivatives is common in the development of fungicides. However, similar to insecticides, the direct application of this compound as a precursor for major commercial fungicides is not clearly established in published research. Other chlorinated pyridines, such as 2-chloro-6-trichloromethylpyridine, are known intermediates for fungicides like picoxystrobin. jubilantingrevia.com

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical sector, the pyridine ring is a common scaffold found in many biologically active compounds. This compound serves as a versatile building block, primarily through its conversion to intermediates that can be further elaborated into drug candidates.

Building Block for Drug Candidates

The principal value of this compound in pharmaceutical synthesis is its role as a precursor to 2-chloronicotinic acid. google.comchemicalbook.com This acid is a key intermediate in the manufacture of several active pharmaceutical ingredients (APIs). For example, 2-chloronicotinic acid is used in the synthesis of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. chemicalbook.comsfdchem.com The ability to efficiently convert this compound into this valuable acid makes it a strategic starting material in medicinal chemistry. google.comsfdchem.com

| Starting Material | Key Intermediate | Resulting Pharmaceutical Application | Therapeutic Class |

|---|---|---|---|

| This compound | 2-Chloronicotinic acid | Synthesis of Niflumic Acid | Anti-inflammatory drug |

Precursor for Specific Pharmacophores (e.g., Nevirapine, Delavirdine, Isothipendyl)

A review of the scientific literature and patent databases indicates that this compound is not the precursor for the synthesis of the specified pharmacophores Nevirapine, Delavirdine, or Isothipendyl. The established synthetic routes for these drugs utilize different pyridine-based intermediates.

Nevirapine: A key starting material for this anti-HIV drug is 2-chloro-3-amino-4-picoline (also known as 2-chloro-3-amino-4-methylpyridine).

Delavirdine: The synthesis of this non-nucleoside reverse transcriptase inhibitor typically involves precursors such as 2-chloro-3-aminopyridine.

Isothipendyl: The synthesis of this antihistamine involves a different heterocyclic core and does not start from this compound.

Therefore, while this compound is a useful intermediate in its own right, its role does not extend to the synthesis of these particular drugs.

Role in Material Science and Electrochemistry

The exploration of pyridine derivatives in material science and electrochemistry is a growing field of research. While specific studies on this compound are not abundant, the properties of closely related compounds suggest its potential utility in these areas.

Development of Electronic Materials

Halogenated pyridines are recognized as potential building blocks for functional materials, including those with applications in organic electronics and optoelectronics. The combination of an aromatic heterocyclic ring with halogen substituents can significantly influence the electronic properties of a molecule. For instance, the related compound 2-chloro-3-iodo-4-methylpyridine (B1419634) is considered a candidate for creating advanced materials through cross-coupling reactions. The presence of reactive sites on the pyridine ring allows for the construction of larger, conjugated systems that are essential for electronic materials. It is plausible that this compound could similarly be utilized in the synthesis of novel polymers and resins. The analogous compound, 2-chloro-3-methylpyridine (B94477), has been explored for its role in creating advanced materials like polymers and resins used in coatings and adhesives. chemimpex.com

Components in Electrochemical Systems (e.g., electrode materials, electrocatalysts)

The electrochemical behavior of chloropyridines is a subject of interest, particularly in the context of synthesis and environmental remediation. Electrochemical methods, such as hydrodechlorination, have been studied for the transformation of chlorinated pyridines. For example, the electrochemical reduction of 2-chloro-5-trichloromethylpyridine to 2-chloro-5-methylpyridine has been demonstrated. This indicates that the chlorine atom on the pyridine ring can be electrochemically active.

While direct studies on the electrochemical properties of this compound as an electrode material or electrocatalyst are limited, research on other substituted pyridines provides some insights. For example, the electrochemical oxidation of 3-methylpyridine (B133936) at a boron-doped diamond electrode has been investigated for applications in electroorganic synthesis and wastewater treatment. Furthermore, studies on the electrochemical properties of metal complexes with pyridine-based ligands have been conducted to understand their stability and redox behavior. These studies suggest that pyridine derivatives can be electrochemically active and that their properties can be tuned by substitution, hinting at the potential for this compound to be a component in electrochemical systems, although further research is needed to explore this.

Applications in Flavor and Fragrance Chemistry

The flavor and fragrance industry often utilizes heterocyclic compounds to create specific aroma and taste profiles. While there is no direct evidence of this compound being used as a flavor or fragrance ingredient, the sensory properties of related ethyl-substituted pyridines are well-documented.

For instance, 3-ethylpyridine (B110496) is a known constituent of cigarette smoke and is used as a flavoring agent for its distinct tobacco taste. lookchem.com It contributes to a complex aroma profile described as chemical, grainy, beany, musty, and earthy, with nuances of peanut and coffee. lookchem.com This highlights the importance of the ethyl-pyridine scaffold in generating specific sensory experiences. Although the addition of a chlorine atom would significantly alter the molecule's properties, the potential for this compound or its derivatives to be used in the formulation of specific flavoring agents or fragrances remains an area for exploration. The analogous compound, 2-chloro-3-methylpyridine, is noted for its use in formulating specific flavoring agents and fragrances, contributing to the sensory properties of various products. chemimpex.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the molecular properties of organic compounds like 2-Chloro-3-ethylpyridine. These methods allow for a detailed examination of electronic structure, conformational preferences, and the prediction of various spectroscopic parameters.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic environment of this compound. By using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry, bond lengths, bond angles, and electronic properties can be accurately determined.

The calculated bond lengths and angles provide a quantitative measure of the molecule's structure. For instance, the C-Cl bond length and the C-C-N bond angles are key parameters that can be compared with experimental data from crystallographic studies, if available, to validate the computational model.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(2)-Cl | 1.745 | C(2)-C(3)-C(4) | 119.5 |

| C(2)-N(1) | 1.330 | C(3)-C(2)-N(1) | 123.0 |

| C(3)-C(ethyl) | 1.510 | C(6)-N(1)-C(2) | 117.0 |

| N(1)-C(6) | 1.340 | H-C(ethyl)-H | 109.5 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific literature for this compound is not available.

Conformational Analysis and Energy Profiles

The ethyl group attached to the pyridine (B92270) ring introduces conformational flexibility. Computational methods can be employed to explore the potential energy surface of this compound by systematically rotating the C-C bond connecting the ethyl group to the ring. This analysis helps to identify the most stable conformers and the energy barriers between them.

For this compound, the rotation of the ethyl group is expected to have a relatively low energy barrier. The most stable conformation would likely involve a staggering of the methyl group's hydrogen atoms relative to the pyridine ring to minimize steric hindrance. The energy profile would show minima corresponding to these stable conformers and maxima representing the transition states between them. Such studies are crucial for understanding the molecule's dynamic behavior in different environments.

Prediction of Spectroscopic Parameters (e.g., FT-IR, FT-Raman, UV-Vis, NMR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound.

FT-IR and FT-Raman: DFT calculations can predict the vibrational frequencies of this compound. These theoretical frequencies can be correlated with experimental FT-IR and FT-Raman spectra. Characteristic vibrational modes would include the C-Cl stretching, C-H stretching of the pyridine ring and the ethyl group, and various ring deformation modes.

UV-Vis: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. For this compound, the calculations would likely show π-π* transitions characteristic of the pyridine ring, with the positions of the absorption maxima influenced by the chloro and ethyl substituents.

NMR: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ). The predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the molecular structure. The electronic environment of each proton and carbon atom, as influenced by the substituents, will determine its chemical shift.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| FT-IR | C-Cl stretch | ~750 cm⁻¹ |

| FT-IR | C=N stretch | ~1580 cm⁻¹ |

| UV-Vis | λmax | ~265 nm |

| ¹H NMR | H-6 (proton on C6) | ~8.2 ppm |

| ¹³C NMR | C-2 (carbon bonded to Cl) | ~152 ppm |

Note: The data in this table is illustrative and based on trends observed in similar substituted pyridines.

Mechanistic Modeling and Reaction Pathway Elucidation

Investigation of Reaction Intermediates and Transition States

For reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted carbon, computational methods can be used to model the entire reaction coordinate. This involves locating the structures of the starting materials, the intermediate species (e.g., Meisenheimer complex), and the products. Crucially, the high-energy transition state structures that connect these minima on the potential energy surface can be identified. The geometry and electronic structure of the transition state provide valuable insights into the factors that control the reaction rate.

Energy Profile Calculations for Catalytic Processes

This compound can potentially act as a ligand in transition-metal-catalyzed reactions. Computational modeling can be used to elucidate the mechanism of such catalytic cycles. For example, in a cross-coupling reaction, DFT calculations can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

By calculating the free energy of each intermediate and transition state in the cycle, a complete energy profile can be constructed. This profile reveals the rate-determining step of the reaction and provides a detailed understanding of how the catalyst and the this compound ligand work together to facilitate the chemical transformation. These insights are invaluable for the rational design of more efficient catalytic systems.

Molecular Dynamics Simulations in Pyridine Chemistry

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the time-dependent behavior of molecules and complex chemical systems. This technique provides a dynamic perspective on molecular interactions, conformational changes, and transport phenomena that are often inaccessible through experimental methods alone. In the realm of pyridine chemistry, MD simulations offer valuable insights into the behavior of pyridine and its derivatives, such as this compound, by modeling their interactions at an atomic level.

MD simulations are built upon the principles of classical mechanics, where the motion of each atom in a system is governed by Newton's second law of motion (F=ma). The forces acting on the atoms are calculated using a potential energy function, commonly referred to as a force field. This force field is a collection of parameters that describe the potential energy of the system as a function of the atomic coordinates. By solving the equations of motion numerically, the trajectory of each atom can be tracked over time, revealing the dynamic evolution of the system.

The application of MD simulations in pyridine chemistry is diverse, encompassing studies on solvation, interfacial phenomena, and the formation of molecular aggregates. For instance, simulations can elucidate the arrangement of solvent molecules around a pyridine derivative, providing a detailed picture of the solvation shell and its influence on the solute's properties. Furthermore, MD simulations have been employed to investigate the interaction of pyridine molecules with surfaces, such as metal iodides, revealing the intricate interplay of noncovalent interactions that govern adsorption and surface patterning. rsc.orgrsc.orgresearchgate.net

In the context of substituted pyridines, MD simulations can be particularly insightful for understanding how different functional groups affect intermolecular interactions and macroscopic properties. For example, the presence of a chloro and an ethyl group in this compound will influence its electrostatic potential and steric profile, which in turn dictates its interaction with other molecules and its behavior in different environments.

A significant area of research where MD simulations have been applied to pyridine chemistry is in understanding the complexation of pyridine-containing ligands with metal ions. These simulations can predict the binding affinities and coordination geometries of such complexes, which is crucial for their application in areas like catalysis and materials science. For example, studies have been conducted on the complexation of poly-pyridines with lanthanides, using MD simulations to better understand the extraction processes for these elements. iaea.org

Moreover, reactive force field molecular dynamics simulations have been utilized to study the combustion of pyridine, which is a key nitrogen-containing compound in fossil fuels. These simulations provide atomic-level details of the reaction mechanisms, including the formation of pollutants like NOx, and can help in developing strategies to mitigate their emission. ucl.ac.uk

The table below presents a hypothetical set of parameters and results that could be obtained from a molecular dynamics simulation of this compound in an aqueous solution, illustrating the type of data generated from such a computational study.

| Simulation Parameter | Value | Description |

|---|---|---|

| System | 1 molecule of this compound in a box of 1000 water molecules | The composition of the simulated system. |

| Force Field | CHARMM36 | The set of parameters used to describe the interatomic forces. |

| Temperature | 298 K | The temperature at which the simulation was conducted. |

| Pressure | 1 atm | The pressure at which the simulation was conducted. |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

| Radial Distribution Function g(r) for N...O(water) | Peak at 2.8 Å | Indicates the most probable distance between the pyridine nitrogen and the oxygen of a water molecule, suggesting hydrogen bonding. |

| Diffusion Coefficient | 2.1 x 10-5 cm2/s | A measure of the mobility of the this compound molecule in water. |

Green Chemistry Aspects in Synthesis and Application

Sustainable Synthetic Approaches

Sustainable synthesis focuses on designing chemical pathways that are less hazardous, more efficient, and utilize renewable resources. For a molecule like 2-Chloro-3-ethylpyridine, this involves re-evaluating traditional methods and incorporating modern, greener alternatives.

The shift towards environmentally benign reagents and catalysts is a cornerstone of green chemistry. In the context of synthesizing chlorinated pyridines, this means moving away from harsh and hazardous chlorinating agents.

One promising approach is the use of Chloramine-T as a chlorinating agent. Research on related heterocyclic compounds, such as imidazo[1,2-a]pyridines, has demonstrated that Chloramine-T can be an effective chlorine source under solvent-free, room temperature conditions. acs.org This method avoids the use of toxic solvents and harsh reaction conditions, representing a significant green advancement. acs.org

Another innovative strategy involves using toxic chlorophenol pollutants as the chlorine source for chlorinating arenes, catalyzed by copper salts. nih.gov This method not only provides a route to aryl chlorides but also simultaneously degrades hazardous environmental pollutants, turning a waste product into a valuable reagent. nih.gov

For the pyridine (B92270) core synthesis, catalysts play a vital role. The use of solid acid catalysts, such as zeolites, allows for the synthesis of pyridine bases from renewable feedstocks like glycerol. researchgate.net This bio-based route presents a sustainable alternative to traditional petroleum-based syntheses.

Table 1: Comparison of Traditional vs. Green Reagents for Chlorination

| Feature | Traditional Reagents (e.g., Cl2, POCl3) | Green Alternative (e.g., Chloramine-T) |

|---|---|---|

| Hazard Profile | Often toxic, corrosive, and require special handling | Generally less hazardous, easier to handle |

| Reaction Conditions | Often require high temperatures and harsh conditions | Can be effective at room temperature, solvent-free |

| Byproducts | Can generate significant hazardous waste | Produces more benign byproducts (e.g., toluenesulfonamide) |

| Selectivity | May lead to over-chlorination or side reactions | Can offer high regioselectivity |

A primary goal of green chemistry is the prevention of waste. This principle encourages the design of synthetic routes that minimize the generation of byproducts or, alternatively, find valuable uses for them.

The aforementioned use of chlorophenols as chlorinating agents is a prime example of byproduct utilization, or more accurately, "pollutant valorization." nih.gov By converting a persistent environmental toxin into a chemical feedstock, the process addresses a waste problem while creating a value-added product. nih.gov

Furthermore, synthesizing the pyridine ring from bio-based sources like glycerol, a byproduct of biodiesel production, aligns with waste minimization principles. researchgate.net This approach integrates chemical manufacturing with other industries, creating a more circular economy. Traditional syntheses often generate significant waste streams that require costly treatment and disposal. In contrast, bio-based routes can lead to more biodegradable byproducts and reduce reliance on fossil fuels.

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. These benefits make it a key technology for implementing green chemistry in practice.

For the synthesis of chloropyridine derivatives, continuous flow reactors have been shown to be highly effective. researchgate.net They allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com The enhanced heat and mass transfer in microreactors enables the use of highly exothermic reactions or unstable intermediates that would be hazardous on a large scale in a batch reactor. researchgate.netflinders.edu.au

Studies have demonstrated the synthesis of related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043) and the amination of 2-chloropyridine (B119429) using flow reactors, highlighting the applicability of this technology. researchgate.netresearchgate.net The ability to operate at high temperatures and pressures safely in a continuous system can overcome activation barriers for reactions that are otherwise difficult, reducing the need for catalysts or harsh reagents. researchgate.net

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

| Advantage | Description | Green Chemistry Principle |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk of thermal runaways and exposure to hazardous materials. | Inherently Safer Chemistry |

| Improved Efficiency | Precise control leads to higher yields, reducing waste and energy consumption. | Waste Prevention, Energy Efficiency |

| Scalability | Scaling up is achieved by running the process for longer or using multiple reactors in parallel, avoiding redevelopment. | Process Intensification |

| Integration | Multiple reaction and purification steps can be integrated into a single continuous process. mdpi.comflinders.edu.au | Real-time Analysis for Pollution Prevention |

Atom Economy and Process Efficiency

Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. High atom economy is a hallmark of a green process, as it signifies minimal waste generation at the atomic level.

Multi-component reactions, such as the Hantzsch pyridine synthesis, are classic examples of atom-economical processes. wikipedia.orgpharmaguideline.com In these reactions, several starting materials come together in a single step to form a complex product, with few or no atoms being wasted. Designing a synthesis for this compound based on a multi-component strategy would inherently improve its green credentials.

Solvent Selection and Alternative Media in Synthetic Protocols

Solvents account for a large portion of the mass in a typical chemical process and are a major source of waste and environmental concern. nih.gov Green chemistry places a strong emphasis on choosing safer solvents or eliminating them entirely.

For chlorination reactions, traditional solvents like carbon tetrachloride and other chlorinated hydrocarbons are now recognized as highly undesirable due to their toxicity and environmental persistence. acsgcipr.org Greener alternatives include acetonitrile (B52724) or, in some cases, water. acs.orgnih.govacsgcipr.org The ACS Green Chemistry Institute Pharmaceutical Roundtable has developed solvent selection guides to help chemists make more sustainable choices. acsgcipr.org

Beyond simply replacing conventional solvents, research is active in the area of alternative media:

Solvent-free (Neat) Reactions: As demonstrated with Chloramine-T, running reactions without any solvent is the ideal green solution, as it eliminates all solvent-related issues. acs.org

Ionic Liquids: These salts, which are liquid at low temperatures, have been explored as media for chlorination reactions. acsgcipr.org Their low vapor pressure reduces exposure risks, though their toxicity and biodegradability must be carefully evaluated.

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. While not always suitable for organic reactions, its use is highly encouraged where possible. nih.gov The Hantzsch pyridine synthesis has been successfully demonstrated in aqueous media. wikipedia.org

The careful selection of solvents and the exploration of these alternative media are critical steps in developing a truly sustainable synthesis for this compound.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

While established methods for the synthesis of chloropyridines exist, the pursuit of more efficient, sustainable, and versatile synthetic routes for 2-Chloro-3-ethylpyridine is a key area for future research. Current methodologies often rely on multi-step processes or harsh reaction conditions.

Future efforts could focus on the development of late-stage functionalization techniques that allow for the direct introduction of the chloro and ethyl groups onto a pre-existing pyridine (B92270) ring. This would provide a more convergent and flexible approach to the synthesis of this compound and its derivatives. Furthermore, the exploration of catalytic methods, such as C-H activation, could lead to more atom-economical and environmentally benign syntheses.

A known synthetic route to this compound involves the treatment of 2-amino-3-ethylpyridine with thionyl chloride and nitric acid in the presence of concentrated hydrochloric acid chemicalbook.com. While effective, this method generates significant waste and utilizes corrosive reagents. Future research could explore alternative, greener approaches.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-3-ethylpyridine | Concentrated HCl, Thionyl Chloride, Nitric Acid | This compound | 88% | chemicalbook.com |

Novel methodologies could also focus on the synthesis of this compound from readily available and inexpensive starting materials, potentially avoiding the need for pre-functionalized pyridines.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is largely dictated by the electrophilic nature of the pyridine ring, further enhanced by the electron-withdrawing chloro substituent, and the steric and electronic influence of the ethyl group. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions researchgate.netnih.govlookchem.com. However, the presence of the adjacent ethyl group at the 3-position likely modulates this reactivity through steric hindrance, a factor that warrants systematic investigation.

Future research should aim to quantify the impact of the 3-ethyl group on the kinetics and regioselectivity of SNAr reactions with a diverse range of nucleophiles. Comparative studies with 2-chloropyridine (B119429) and other 2-chloro-3-alkylpyridines would provide valuable insights into these structure-reactivity relationships.

Beyond classical SNAr reactions, the exploration of transition-metal-catalyzed cross-coupling reactions at the C-Cl bond represents a significant avenue for future research. While such reactions are well-established for chloropyridines in general, their application to this compound remains largely unexplored. The development of robust catalytic systems for Suzuki, Buchwald-Hartwig, and Sonogashira couplings, for instance, would greatly expand the synthetic utility of this compound.

Furthermore, the potential for the ethyl group to participate in novel reactivity pathways should not be overlooked. For example, selective C-H functionalization of the ethyl group could provide a route to a new class of 2-Chloro-3-(functionalized ethyl)pyridine derivatives with unique properties and applications.

Rational Design of Derivatives for Targeted Applications

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery nih.gov. The 2-chloropyridine scaffold is a common feature in many pharmaceutical and agrochemical compounds chempanda.comnih.gov. The unique substitution pattern of this compound provides a valuable starting point for the rational design of new derivatives with tailored biological activities.

Future research in this area should begin with the computational and experimental screening of this compound itself to identify any preliminary biological activities. Based on these findings, or by leveraging the known activities of structurally related compounds, derivatives can be rationally designed to enhance potency, selectivity, and pharmacokinetic properties. For example, if a particular biological target is identified, molecular docking studies can be employed to guide the design of derivatives with improved binding affinity nih.govresearchgate.net.

The principles of rational design can be applied to develop derivatives of this compound for a variety of applications, including:

Medicinal Chemistry: The design of novel enzyme inhibitors, receptor antagonists, or antimicrobial agents. The introduction of various functional groups at the 2-position via SNAr or cross-coupling reactions could lead to new drug candidates.

Agrochemicals: The development of new herbicides, insecticides, or fungicides. The 2-chloropyridine moiety is a key component of several existing pesticides guidechem.com.

Materials Science: The synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The pyridine ring can be readily functionalized to tune the electronic and photophysical properties of the resulting materials.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules tandfonline.comresearchgate.netresearcher.liferesearchgate.net. While extensive computational studies have been performed on pyridine and its simpler derivatives, a detailed computational analysis of this compound is lacking.

Future research should employ advanced computational methods to build a comprehensive in silico profile of this molecule. This would include:

Geometric and Electronic Structure Analysis: Optimization of the molecular geometry to determine bond lengths, bond angles, and dihedral angles. Calculation of the molecular orbital energies (HOMO and LUMO) to understand its electronic properties and predict its reactivity researchgate.net.

Spectroscopic Characterization: Prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the experimental characterization of this compound and its derivatives.

Reactivity Descriptors: Calculation of various reactivity descriptors, such as atomic charges, electrostatic potential maps, and Fukui functions, to predict the most likely sites for electrophilic and nucleophilic attack.

Reaction Mechanism Elucidation: Modeling of potential reaction pathways, such as SNAr and cross-coupling reactions, to understand the underlying mechanisms and predict the feasibility of new transformations.

These computational studies would not only provide fundamental insights into the properties of this compound but also guide the rational design of new experiments, thereby accelerating the pace of discovery.

| Computational Method | Predicted Property | Application |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, NMR chemical shifts | Structural elucidation, reactivity prediction |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Design of new chromophores and fluorophores |

| Molecular Dynamics (MD) | Conformational analysis, solvation effects | Understanding behavior in solution and biological systems |

Q & A

Q. What role does this compound play in drug development pipelines?

- Answer :

- Pharmaceutical Intermediates : Serve as precursors for kinase inhibitors (e.g., JAK/STAT pathway modulators) .

- SAR Studies : Modify the ethyl/Cl groups to optimize bioavailability and binding affinity .

- Table :

| Application | Target Molecule | Key Modification |

|---|---|---|

| Anticancer Agents | Pyridine-based EGFR inhibitors | Introduction of sulfonamide groups |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報